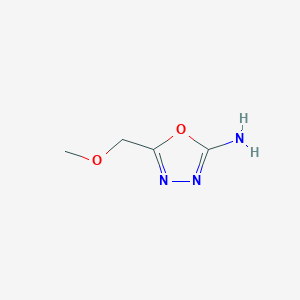
5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds has been reported using strategies such as the intramolecular cyclization of azido groups and bis(2-cyanoethyl)triazene groups , photochemical synthesis involving the fragmentation of furazan rings , and reactions with primary amines under different conditions . These methods highlight the versatility in synthesizing oxadiazole derivatives, which may be applicable to the synthesis of 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring. In a related compound, the structure was determined using X-ray crystallography, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds and π-interactions . These structural features are crucial as they can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can undergo various chemical reactions. For example, a retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones has been observed, leading to the formation of kinetic and thermodynamic products . Additionally, reactions with acid chlorides, isocyanates, and thiocyanates have been used to synthesize various substituted oxadiazole derivatives . These reactions demonstrate the chemical versatility of oxadiazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of substituents on the oxadiazole ring can affect properties such as thermal stability, as studied using techniques like thermogravimetry and differential scanning calorimetry . The reactivity of these compounds with different reagents can lead to the formation of a variety of derivatives, showcasing their chemical diversity . The impact and friction sensitivity of these compounds are also of interest, especially for materials with potential energetic applications .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities : Various 1,3,4-oxadiazol derivatives, including compounds structurally related to 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine, have been synthesized and shown to possess significant antimicrobial and antioxidant activities. These compounds, through their structural moieties, exhibit promising antibacterial, antifungal, and radical scavenging activities (Verma, Saundane, & Meti, 2019), (Saundane, Verma, & Katkar, 2013).
Anticancer Potential
- Anticancer Activity : Research has demonstrated that certain 1,3,4-oxadiazol-2-amine derivatives exhibit significant anticancer properties. This includes inhibitory effects on various cancer cell lines, suggesting potential utility in cancer therapy (Ahsan et al., 2014), (Yakantham, Sreenivasulu, & Raju, 2019).
Novel Synthetic Approaches
- Novel Synthesis Methods : Innovative methods for synthesizing 1,3,4-oxadiazole derivatives, akin to 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine, have been developed. These methods provide efficient routes for producing these compounds, potentially useful in various biomedical applications (Ramazani & Rezaei, 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(methoxymethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCBXATDIODSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627370 | |
| Record name | 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
302842-60-0 | |
| Record name | 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methoxymethyl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)


![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)